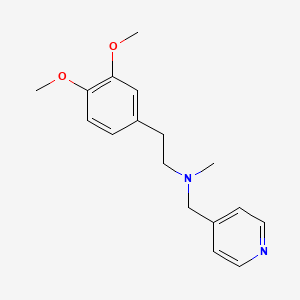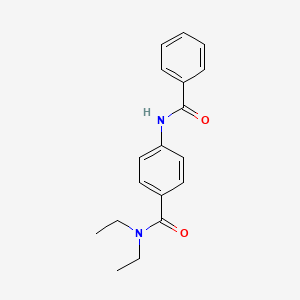
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, also known as DCPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research in this area may lead to new discoveries and advancements in fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins in cells, leading to its anti-inflammatory and anti-tumor properties. 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has also been found to disrupt the cell membrane of certain insects, leading to its insecticidal properties.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have various biochemical and physiological effects, depending on its concentration and the system in which it is used. In cells, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and tumor growth. In insects, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to disrupt the cell membrane, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is its potential for use in the development of new drugs and materials. However, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is also toxic at high concentrations, making it difficult to work with in certain settings. Additionally, the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, making it difficult to predict its effects in different systems.
Orientations Futures
Further research in the area of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde may lead to new discoveries and advancements in various fields. In medicine, future research may focus on the development of new drugs based on the anti-inflammatory and anti-tumor properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In agriculture, future research may focus on the development of new pesticides based on the insecticidal properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In materials science, future research may focus on the development of new materials based on the properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. Additionally, further research may be needed to fully understand the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde and its effects in different systems.
Méthodes De Synthèse
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetyl chloride in the presence of a base, or the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetaldehyde in the presence of a catalyst. These methods have been studied and optimized for yield and purity, allowing for the production of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde on a larger scale.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. In agriculture, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use as a pesticide, as it has been found to have insecticidal properties. In materials science, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-15)14-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHNSMCZGBOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)





![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
